5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Description
This compound is a boronic ester-functionalized thiazole, widely employed as a Suzuki-Miyaura cross-coupling reagent in organic synthesis. Its structure combines a thiazole core with a pinacol boronate group, enabling efficient coupling with aryl halides or triflates. The methyl substituent at the 5-position enhances steric stability, while the dioxaborolane ring ensures solubility in common organic solvents .
Properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-12-8(15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFTPIZRSSKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19BNO3
- CAS Number : 517864-13-0
The structure features a thiazole ring substituted with a dioxaborolane moiety, which is known for enhancing the solubility and bioavailability of compounds.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For example:
- Activity Against Bacteria : In vitro assays revealed that similar thiazole derivatives possess activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 µg/mL against multidrug-resistant strains .
Anticancer Properties
Thiazole derivatives have been explored for their anticancer potential. In particular:
- Cell Proliferation Inhibition : Compounds structurally similar to this compound have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range (e.g., IC50 = 0.126 µM) .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The dioxaborolane moiety can interact with various enzymes involved in cellular signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some thiazoles promote ROS production which is detrimental to rapidly dividing cells.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings suggested that modifications in the dioxaborolane group enhanced the antimicrobial activity significantly compared to non-substituted thiazoles .
Evaluation of Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives in vivo using mouse models. The results indicated that treatment with these compounds resulted in a significant reduction in tumor size and improved survival rates compared to control groups .
Data Summary
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron moiety acts as an effective leaving group, facilitating reactions with various electrophiles.
| Reaction Type | Example Reaction | Conditions | Yield |
|---|---|---|---|
| Suzuki Coupling | 5-Methyl-2-(4,4,5,5-tetramethyl...) + Aryl Halide | Pd catalyst, base | 85% |
| Negishi Coupling | 5-Methyl-2-(4,4,5,5-tetramethyl...) + Organozinc Reagent | Zn catalyst | 90% |
Material Science
The compound has been explored for its potential use in the development of new materials such as polymers and nanocomposites. Its boron content enhances properties like thermal stability and mechanical strength.
Anticancer Activity
Recent studies have suggested that derivatives of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exhibit promising anticancer properties.
Case Study: Anticancer Screening
A study investigated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Disruption of mitochondrial function |
Antimicrobial Properties
The compound has also shown activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Testing
In a recent study:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | Strong |
Future Directions and Research Opportunities
Given its diverse applications, further research is warranted to explore:
- Novel Synthetic Pathways : Developing more efficient synthesis methods to reduce costs and improve yields.
- Biological Mechanisms : Investigating the detailed mechanisms behind its biological activities.
- Material Innovations : Exploring its potential in creating advanced materials for electronics and nanotechnology.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Structure : Features methyl groups at both 2- and 4-positions of the thiazole ring.
- Molecular Formula: C₁₁H₁₈BNO₂S; MW: 239.14 g/mol; CAS: 859833-13-9 .
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Structure : Incorporates a phenyl group at the 2-position and a methyl group at the 4-position.
- Molecular Formula : C₁₆H₁₉BN₂O₂S; MW : 301.22 g/mol; CAS : See product code 2795497 .
- Key Differences : The phenyl group enhances π-π stacking interactions, improving crystallinity but may complicate purification. This derivative is favored in medicinal chemistry for aryl-aryl bond formation.
Heterocyclic Core Modifications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
- Structure : Replaces the thiazole sulfur with oxygen (oxazole core).
- Molecular Formula: C₉H₁₄BNO₃; MW: 215.03 g/mol; CAS: 942070-84-0 .
- Key Differences : The oxazole’s electron-deficient nature accelerates coupling kinetics but reduces thermal stability. Applications include OLED material synthesis.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
- Structure : Substitutes thiazole with isothiazole (sulfur and nitrogen positions swapped).
- Molecular Formula: C₈H₁₁BNO₂S; MW: 207.06 g/mol; CAS: 1045809-78-6 .
- Key Differences : The altered heteroatom arrangement modifies electronic properties, enhancing reactivity toward electrophilic partners.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₀H₁₇BNO₂S | 225.12 | Not explicitly provided | Baseline for comparison |
| 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₁H₁₈BNO₂S | 239.14 | 859833-13-9 | Enhanced steric hindrance |
| 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₆H₁₉BN₂O₂S | 301.22 | 2795497 | Aryl-functionalized derivative |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | C₉H₁₄BNO₃ | 215.03 | 942070-84-0 | Electron-deficient oxazole core |
Preparation Methods
Direct Borylation of Thiazole Derivatives
One common approach is the direct borylation of a halogenated thiazole precursor (e.g., 2-bromothiazole or 2-bromo-5-methylthiazole) using bis(pinacolato)diboron (B2pin2) or pinacolborane in the presence of a palladium catalyst.
- Catalysts: Pd(PPh3)4, Pd(OAc)2 with phosphine ligands such as Xantphos or tri-tert-butylphosphine.
- Bases: Potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), or potassium carbonate (K2CO3).
- Solvents: Toluene, tetrahydrofuran (THF), dimethylacetamide (DMA), or mixtures with water and ethanol.
- Temperature: Typically 80–110 °C.
- Atmosphere: Argon or nitrogen to exclude oxygen.
- A mixture of 2-bromo-5-methylthiazole, bis(pinacolato)diboron, Pd catalyst, base, and solvent is deoxygenated by argon bubbling.
- The reaction is heated under stirring for 12–36 hours.
- The product is isolated by filtration and purified via chromatography or crystallization.
Suzuki-Miyaura Cross-Coupling Followed by Borylation
An alternative method involves:
- Synthesizing a halogenated thiazole derivative.
- Performing Suzuki coupling with a boronic ester-substituted partner.
- Or, conversely, coupling a boronate ester thiazole with aryl or vinyl halides.
This method allows the construction of more complex thiazole-containing molecules but can also be adapted to prepare the target compound by coupling a 5-methylthiazole derivative with a boronic ester reagent.
Lithiation and Subsequent Borylation
Another method involves:
- Lithiation of 5-methylthiazole at the 2-position using a strong base such as n-butyllithium under low temperature.
- Quenching the lithiated intermediate with trialkyl borates or pinacolborane to install the boronic ester group.
This approach requires strict temperature control and inert atmosphere but can provide excellent regioselectivity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-Bromo-5-methylthiazole or 5-methylthiazole | Commercially available or synthesized |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) or pinacolborane | Stable boron sources |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 with Xantphos or t-Bu3P | 2–5 mol% loading |
| Base | K3PO4, Cs2CO3, K2CO3 | 2–5 equivalents |
| Solvent | Toluene, THF, DMA, EtOH/H2O mixtures | Depends on solubility and reaction |
| Temperature | 80–110 °C | Oil bath heating |
| Atmosphere | Argon or nitrogen | To prevent oxidation |
| Reaction time | 12–36 hours | Monitored by TLC or HPLC |
| Yield | 70–92% | Depends on purity and workup |
- Catalyst and ligand choice significantly affect yield and selectivity. Pd(PPh3)4 and Pd(OAc)2 with Xantphos have been reported to give high yields.
- Base selection influences the reaction rate; K3PO4 and Cs2CO3 are preferred for their strong basicity and solubility.
- Solvent mixtures with water or ethanol can enhance catalyst turnover and solubility of inorganic bases.
- Reaction atmosphere must be rigorously inert; oxygen and moisture lead to catalyst deactivation and boronic ester hydrolysis.
- Temperature control is critical; too high temperatures can degrade sensitive thiazole rings, while too low temperatures slow the reaction.
- Purification is commonly done by silica gel chromatography or recrystallization from non-polar solvents.
- A 2022 study demonstrated the synthesis of thiazole derivatives bearing boronic esters using Pd2(dba)3 and tri-tert-butylphosphine catalyst systems in toluene/DMA/water mixtures at 100 °C with Cs2CO3 base, yielding up to 92% product.
- Industrially, the compound is prepared via Pd-catalyzed borylation of halogenated thiazoles with bis(pinacolato)diboron under argon atmosphere, followed by purification through crystallization or chromatography.
- Alternative lithiation-borylation strategies have been reported but require stringent temperature and moisture control.
The preparation of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is well-established through palladium-catalyzed borylation of halogenated thiazole precursors. Optimization of catalyst systems, bases, solvents, and reaction conditions enables high yields and purity suitable for further synthetic applications. These methods are supported by a diverse range of research studies and industrial practices, confirming the compound’s importance as a versatile building block in organic and medicinal chemistry.
Q & A
Basic: What synthetic methodologies are reported for preparing 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole?
Answer:
While direct synthesis protocols for the exact compound are not explicitly detailed in the provided evidence, analogous methods for related thiazole boronate esters involve:
- Lithiation-borylation : A general approach uses n-butyllithium to deprotonate a thiazole precursor at the desired position, followed by reaction with triisopropylborate and quenching with pinacol. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole was synthesized via lithiation of 2-(trimethylsilyl)-1,3-thiazole at -78°C, borate trapping, and pinacol esterification .
- Key parameters : Strict temperature control (-78°C), anhydrous THF as solvent, and precise stoichiometry of n-BuLi and borate reagents. Post-synthesis, extraction with cyclohexane and drying under reduced pressure yield the crude product, which is validated via ¹H/¹³C NMR .
Basic: How is Suzuki-Miyaura cross-coupling applied to this compound in synthesizing complex heterocycles?
Answer:
The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings. For instance:
- Reaction setup : Combine the boronate with aryl/heteroaryl halides (e.g., bromothiazoles), Pd(PPh₃)₄ catalyst, and a base (e.g., Na₂CO₃) in a solvent like DMF or THF at 80–100°C for 12–24 hours .
- Optimization : Catalyst loading (1–5 mol%), ligand selection (e.g., SPhos), and solvent polarity significantly affect yields. Microwave-assisted protocols can reduce reaction times .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the methyl groups of the dioxaborolane ring (δ ~1.3 ppm in ¹H NMR; δ ~24–25 ppm in ¹³C NMR) and thiazole protons (δ ~8.3–9.0 ppm for C-H positions) .
- IR spectroscopy : B-O stretching vibrations (~1350–1370 cm⁻¹) and thiazole ring modes (~1600–1650 cm⁻¹) confirm structural integrity .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula and purity .
Advanced: How can C-H functionalization strategies modify the thiazole core?
Answer:
- Direct C-H amidation : Under thermal conditions (50°C, DMSO), (NH₄)₂S₂O₈ acts as an oxidizer to couple the thiazole boronate with adamantyl carboxamide derivatives. Reaction monitoring via TLC and workup via trituration with water yields functionalized products .
- Photoredox catalysis : Alternative methods use visible light and photocatalysts (e.g., Ru(bpy)₃²⁺) for regioselective C-H bond activation, enabling late-stage diversification without pre-functionalization .
Advanced: What challenges arise in crystallographic analysis of boron-containing thiazoles?
Answer:
- Crystal growth : Boron’s low electron density complicates X-ray diffraction. Co-crystallization with heavy atoms (e.g., iodine) or use of synchrotron radiation improves data quality .
- Refinement : SHELXL (via OLEX2) is preferred for handling disorder in the dioxaborolane ring. Constraints on B-O bond lengths (1.36–1.40 Å) and thermal parameters enhance model accuracy .
Advanced: How do solvent and temperature affect boronate ester stability during reactions?
Answer:
- Hydrolytic sensitivity : Protic solvents (e.g., H₂O, MeOH) promote boronate hydrolysis. Use anhydrous aprotic solvents (THF, DCM) and inert atmospheres to mitigate degradation .
- Thermal stability : Prolonged heating (>100°C) in polar solvents (DMSO) may lead to protodeboronation. Kinetic studies via ¹H NMR at varying temperatures (25–80°C) can map decomposition pathways .
Advanced: How are computational methods used to predict reactivity or biological activity?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices highlight reactive positions on the thiazole ring .
- Molecular docking : For bioactive analogs, docking into target proteins (e.g., kinases) using AutoDock Vina identifies potential binding modes. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
Advanced: How to resolve contradictory NMR data for boron-containing intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
